3-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid
Description
3-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl derivative characterized by a methyl group at position 3, a pyrrolidine sulfonyl moiety at position 3', and a carboxylic acid group at position 2 of the biphenyl scaffold (Figure 1). This compound’s structural complexity arises from the combination of a hydrophobic biphenyl core, a polar sulfonyl group linked to pyrrolidine (a five-membered secondary amine), and an acidic carboxylic acid functionality.
Synthesis of structurally related biphenyl carboxylic acids often involves Suzuki-Miyaura coupling for biphenyl assembly, followed by sulfonylation and functional group modifications. For example, a related compound, (±)-(3R,4S)-4-(1,3-benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid, was synthesized with a 68% crude yield and >99% purity via multistep functionalization . While the exact synthesis route for the target compound is unspecified, analogous methods are likely employed.
Properties
IUPAC Name |
2-methyl-6-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-13-6-4-9-16(17(13)18(20)21)14-7-5-8-15(12-14)24(22,23)19-10-2-3-11-19/h4-9,12H,2-3,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPYLWUWPUNRIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692307 | |
| Record name | 3-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-46-0 | |
| Record name | 3-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction.
Sulfonylation: The pyrrolidinylsulfonyl group can be introduced through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially leading to the formation of sulfides.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Sulfides.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3-Methyl-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Key Comparisons:
Functional Group Diversity: The target compound’s pyrrolidine sulfonyl group distinguishes it from sulfamoyloxy analogs (Compounds 9 and 10) . The carboxylic acid at position 2 contrasts with analogs bearing this group at positions 3 or 4 (e.g., Compounds 9 and 10), which may alter binding interactions in biological targets due to spatial arrangement.
Lipophilicity and Solubility :
- Pyrrolidine sulfonyl groups typically increase lipophilicity (logP ~2–3) compared to sulfamoyloxy groups (logP ~1–2), as observed in related compounds . This could improve blood-brain barrier penetration but reduce aqueous solubility.
- The simplified 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) exhibits higher solubility due to its smaller size and ketone group .
Synthetic Feasibility :
- The target compound’s synthesis likely requires more steps than simpler analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid, which is commercially available as a single-component substance .
Piperidine derivatives (e.g., Compound in ) may pose additional risks due to stereochemical complexity .
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